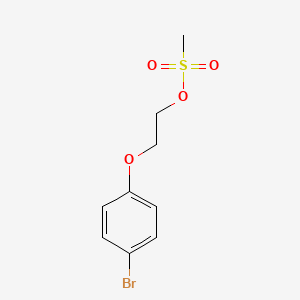
2-(4-Bromophenoxy)ethyl methanesulfonate
Descripción general
Descripción
2-(4-Bromophenoxy)ethyl methanesulfonate is a chemical compound with the CAS number 945999-94-0 . It has a molecular formula of C9H11BrO4S and a molecular weight of 295.15 .
Synthesis Analysis
The synthesis of 2-(4-Bromophenoxy)ethyl methanesulfonate involves a reaction in methanol at 60.0℃ for 8.0 hours . The product of Step 1 (3.45 g, 11.7 mmol) is combined with 2M methanolic CH3NH2 (45 ml) in a sealed tube. The mixture is heated at 60 C for 8 hours, allowed to cool, concentrated, and partitioned with CH2Cl2 and 0.5N NaOH. The product is then dried (MgSO4) and concentrated to obtain the amine as a yellow oil .Aplicaciones Científicas De Investigación
Application 1: Mutation Breeding in Capsicum annuum L.
- Scientific Field : Plant Breeding and Genetics .
- Summary of the Application : EMS is used to induce mutations at loci that regulate economically essential traits in Capsicum annuum L., a type of pepper . It can knock out genes, facilitating efforts to elucidate gene functions through the analysis of mutant phenotypes .
- Methods of Application : About 9500 seeds were treated with 1.3% EMS and 3996 M2 lines were harvested . Then, 1300 (32.5%) independent M2 families were selected and their phenotypes were evaluated over four years .
- Results or Outcomes : The mutants displayed phenotypic variations in plant growth, habit, leaf color and shape, and flower and fruit morphology . An experiment to optimize Targeting Induced Local Lesions IN Genomes (TILLING) in pepper detected nine EMS-induced mutations in the eIF4E gene .
Application 2: Mutagen Toxicity-Induced DNA Damage in Wheat
- Scientific Field : Agronomy .
- Summary of the Application : EMS is used as a mutagen in plant breeding to create new germplasm, increase agricultural yield, quality, and resistance to diseases and pests . It produces point mutations in plants, but to a lesser degree can also cause the loss or deletion of a chromosomal region .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 3: Germplasm Innovation in Tartary Buckwheat
- Scientific Field : Agronomy .
- Summary of the Application : EMS is used to create a mutant library in Tartary Buckwheat (TB), a nutrient-rich multigrain crop that is rich in flavonoids, including rutin and various vitamins . Due to strict self-crossing characteristics, slow progress has been made in TB cross-breeding . Therefore, mutant breeding is a rapid and effective technique for broadening and innovating TB breeding .
- Methods of Application : In this study, more than 10 agronomic traits of JQ2 and JQ4 mutants, including plant type, leaf colour, grain type, grain colour, grain number per plant, grain length, grain width, grain weight per plant, and 1000-grain weight were systematically investigated .
- Results or Outcomes : The maximum number of grains per plant was 1956, the weight was 32.84 g, and the 1000-grain weight was 30.89 g . The maximum number of grains per JQ4 plant was 2308, and the weight was 44.82 g . The maximum 1000-grain weight was 24.7 g . Among the 295 JQ2 mutants and 153 JQ4 mutants, 10 flavonoids were detected with near infrared spectroscopy (NIR) .
Application 4: Mutant Population in Capsicum annuum L.
- Scientific Field : Plant Breeding and Genetics .
- Summary of the Application : EMS is used to develop a mutant population in the small and pungent ornamental Capsicum annuum pepper "Micro-Pep" . This accession is particularly suitable for mutation studies and molecular research due to its compact growth habit and small size .
- Methods of Application : About 9500 seeds were treated with 1.3% EMS and 3996 M2 lines were harvested . Then, 1300 (32.5%) independent M2 families were selected and their phenotypes were evaluated over four years .
- Results or Outcomes : The mutants displayed phenotypic variations in plant growth, habit, leaf color and shape, and flower and fruit morphology . An experiment to optimize Targeting Induced Local Lesions IN Genomes (TILLING) in pepper detected nine EMS-induced mutations in the eIF4E gene .
Application 5: Mutations in Nicotiana tabacum L.
- Scientific Field : Genetics .
- Summary of the Application : EMS is used to induce mutations at the hprt gene in the Ethyl Methanesulfonate-sensitive Chinese Hamster Cell Line EM-C11 and Its Parental Line CHO91 . The Chinese hamster cell line EM-C11 has been shown to be 5 times more sensitive than its parental line CHO9 .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 6: Drought Tolerance in Sugarcane
- Scientific Field : Agronomy .
- Summary of the Application : EMS is used to enhance genetic diversity leading to useful traits such as enhanced drought tolerance in sugarcane . Random induction of genomic mutation is a technique that can enhance genetic diversity leading to useful traits such as enhanced drought tolerance .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-bromophenoxy)ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO4S/c1-15(11,12)14-7-6-13-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRPOQUVOIOSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)ethyl methanesulfonate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

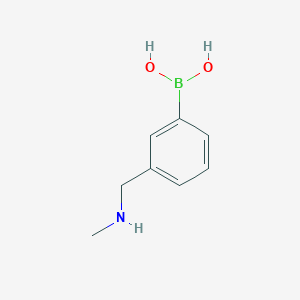
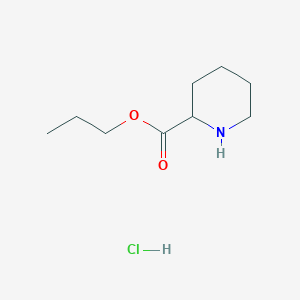
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1393980.png)
![9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate](/img/structure/B1393982.png)
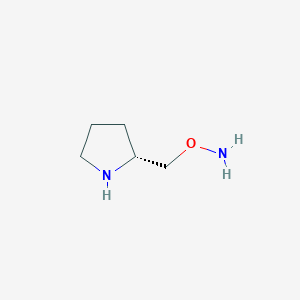
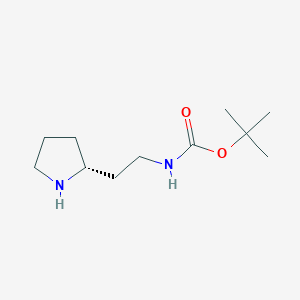
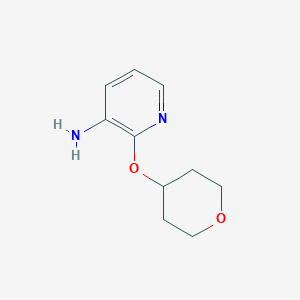
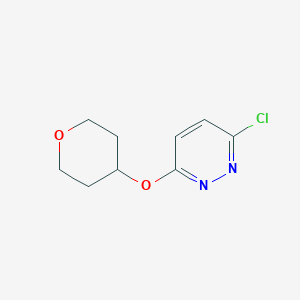
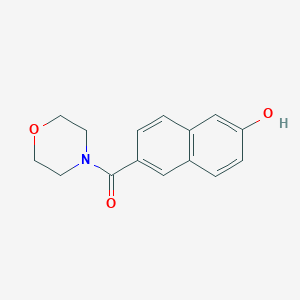
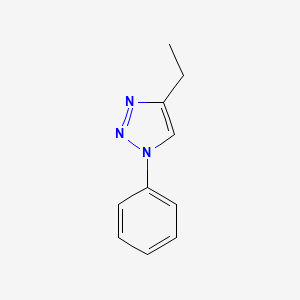
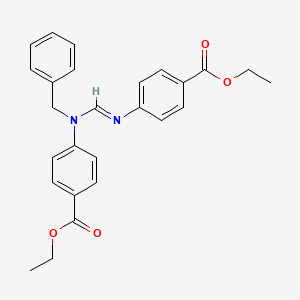
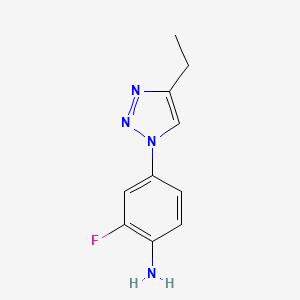
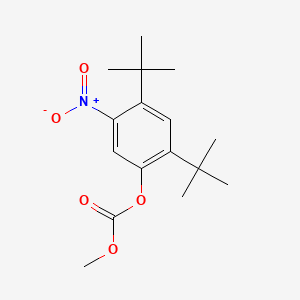
![N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B1394000.png)